molecular formula C22H26N2O5S B2556049 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide CAS No. 922104-32-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide

Cat. No. B2556049
CAS RN: 922104-32-3
M. Wt: 430.52
InChI Key: VPUKHMZSWMFCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H25FN2O5S. This indicates that it contains 22 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 448.51. Other specific physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.

Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered significant attention due to their potential as anticancer agents. The compound’s unique structure may interfere with cancer cell growth, proliferation, and metastasis. Researchers are investigating its efficacy against specific cancer types, including breast, lung, and colon cancers. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Anti-Inflammatory and Analgesic Effects

Indole-based compounds often exhibit anti-inflammatory and analgesic properties. Researchers have explored their potential in managing pain and inflammation associated with various conditions. Investigating the compound’s impact on inflammatory pathways and pain receptors could provide valuable insights for drug development .

Antibacterial and Antimicrobial Activity

Indoles have shown promise as antimicrobial agents. Researchers are studying their effects against bacteria, fungi, and other pathogens. The compound’s sulfonamide moiety may contribute to its antibacterial activity. Investigating its mode of action and potential synergies with existing antibiotics could lead to novel therapeutic strategies .

Neuroprotective Potential

Given the compound’s structural resemblance to certain neurotransmitters, it may have neuroprotective effects. Researchers are exploring its impact on neuronal health, synaptic function, and neurodegenerative diseases. Investigating its interactions with relevant receptors and signaling pathways is crucial for understanding its neuroprotective mechanisms .

Multicomponent Reactions and Synthetic Chemistry

Indoles play a pivotal role in multicomponent reactions (MCRs) and synthetic chemistry. Researchers have utilized indole-based scaffolds to construct complex molecules efficiently. The compound’s unique oxazepin ring system may participate in diverse MCRs, leading to novel chemical transformations and drug discovery .

Safety and Hazards

This compound is intended for research use only and is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures. Specific safety and hazard information is not detailed in the available resources.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis process, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be investigated .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-5-13-24-19-14-16(7-12-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h5,7-12,14,23H,1,6,13,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKHMZSWMFCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide

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